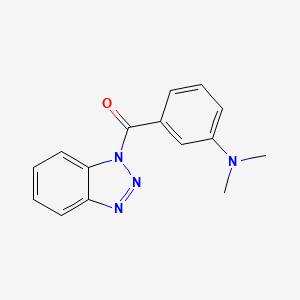![molecular formula C15H26N2O2 B5831160 (3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5831160.png)
(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]ethylamine, commonly known as DMBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMBA is a derivative of amphetamine and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation. In
Mecanismo De Acción
Further investigation is needed to fully understand the mechanism of action of DMBA, including its interactions with VMAT and its effects on neurotransmitter release.
2. Therapeutic Applications: DMBA may have therapeutic applications for the treatment of certain neurological and cardiovascular disorders, and further investigation is needed to explore these potential applications.
3. Toxicity Studies: Further studies are needed to fully characterize the toxicity of DMBA and to develop safe handling and disposal procedures.
4. Structure-Activity Relationships: Investigation of the structure-activity relationships of DMBA and related compounds may lead to the development of more potent and specific compounds for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBA has several advantages and limitations for lab experiments. Some of the advantages include:
1. Well-Characterized: DMBA is a well-characterized compound that has been extensively studied, which makes it a reliable tool for scientific research.
2. Potent: DMBA is a potent compound that exhibits a range of biochemical and physiological effects, which makes it a valuable tool for investigating the mechanisms of action of various drugs and compounds.
3. Versatile: DMBA can be used in a range of experiments, including in vitro and in vivo studies.
Some of the limitations of DMBA for lab experiments include:
1. Toxicity: DMBA is a toxic compound that can be harmful if not handled properly.
2. Cost: DMBA can be expensive to synthesize, which may limit its use in certain experiments.
3. Specificity: DMBA exhibits a range of effects that may not be specific to the mechanism of action being investigated, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on DMBA. Some of these include:
1.
Métodos De Síntesis
DMBA can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 2-(dimethylamino)ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain DMBA in its pure form.
Aplicaciones Científicas De Investigación
DMBA has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation. Some of the areas where DMBA has been studied include:
1. Neurotransmitter Release: DMBA has been found to increase the release of dopamine and norepinephrine in the brain, which may have implications for the treatment of certain neurological disorders such as Parkinson's disease.
2. Cardiovascular Effects: DMBA has been found to increase heart rate and blood pressure, which may have implications for the treatment of certain cardiovascular disorders such as hypertension.
3. Anti-inflammatory Effects: DMBA has been found to exhibit anti-inflammatory effects, which may have implications for the treatment of certain inflammatory disorders such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N'-[(3,4-dimethoxyphenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-6-17(10-9-16(2)3)12-13-7-8-14(18-4)15(11-13)19-5/h7-8,11H,6,9-10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJSTUTUNMEJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-phenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5831083.png)
![ethyl 4-cyano-5-[(2,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5831087.png)
![5-(4-methoxyphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5831091.png)


![4-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5831114.png)
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5831116.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide](/img/structure/B5831121.png)
![3,6-dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5831128.png)

![4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)amino]carbonyl}phenyl propionate](/img/structure/B5831152.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5831166.png)

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5831183.png)